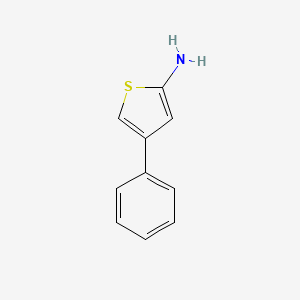

4-Phenylthiophen-2-amine

Description

Significance of the Thiophene (B33073) Core in Organic Synthesis and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of many organic molecules. numberanalytics.comontosight.ai Its structural resemblance to benzene, yet with distinct electronic properties, imparts a unique reactivity profile that is highly valued in organic synthesis. nih.gov The thiophene nucleus is a key component in a wide array of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comontosight.ai

In the realm of materials science, the thiophene core is integral to the development of conducting polymers, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.aiontosight.airesearchgate.net The ability of thiophene-based polymers, such as polythiophene, to conduct electricity, coupled with their thermal stability and interesting optical properties, has propelled extensive research into their applications in organic electronics. numberanalytics.comresearchgate.net Furthermore, the versatility of thiophene chemistry allows for the fine-tuning of its electronic and photophysical properties through substitution, making it a versatile scaffold for creating novel materials with tailored functionalities. mdpi.comresearchgate.net

Overview of Aminothiophene Derivatives in Academic Research

Aminothiophene derivatives, particularly those with the amino group at the 2-position, are a focal point of extensive research due to their synthetic accessibility and broad spectrum of biological activities. researchgate.netnih.gov The presence of both an amino group and a thiophene ring provides a rich chemical playground for further functionalization, allowing for the creation of diverse molecular libraries. researchgate.netresearchgate.net

These compounds are frequently synthesized via the Gewald reaction, a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes. nih.govorganic-chemistry.orgorganic-chemistry.org The versatility of the Gewald reaction and its modifications allows for the introduction of various substituents onto the thiophene ring, leading to a wide range of derivatives. researchgate.netd-nb.info Academic research has extensively explored these derivatives for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Moreover, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems. researchgate.nettandfonline.com

Contextualization of 4-Phenylthiophen-2-amine within Substituted Aminothiophene Research

Within the broader landscape of substituted aminothiophene research, 4-Phenylthiophen-2-amine stands as a significant and well-studied example. The introduction of a phenyl group at the 4-position of the 2-aminothiophene core has profound implications for its chemical properties and biological activity. This specific substitution pattern has been the subject of numerous studies, highlighting its importance as a scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylthiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDLLXZOOHLVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylthiophen 2 Amine and Derivatives

Gewald Condensation Approaches

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org This reaction is highly valued for its efficiency and the accessibility of its starting materials. arkat-usa.org

The most common approach is a three-component, one-pot reaction where the ketone, the active methylene compound, and elemental sulfur are combined. thieme-connect.comnih.gov This methodology is notable for its operational simplicity and amenability to large-scale synthesis. nih.gov Various bases, including organic amines like morpholine (B109124) or triethylamine, can be used to catalyze the reaction. arkat-usa.orgnih.gov

A primary pathway to 4-phenylthiophen-2-amine derivatives involves the reaction of an acetophenone (B1666503) derivative, an alkyl cyanoacetate (B8463686), and elemental sulfur. thieme-connect.com Aryl alkyl ketones, which can be less reactive, have been successfully employed in one-pot Gewald syntheses to produce 2-aminothiophene-3-carboxylates with aryl groups at the 4-position. researchgate.net The reaction is typically catalyzed by an amine base. mdpi.com Modifications to the classic conditions, such as the use of microwave irradiation or different catalytic systems like L-proline, have been developed to improve yields and reaction times. researchgate.netorganic-chemistry.org

Table 1: Examples of Three-Component Gewald Reaction with Cyanoacetates

| Ketone Derivative | Active Methylene Compound | Catalyst/Base | Solvent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol, Reflux | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified | thieme-connect.com |

| Various aryl ketones | Ethyl Cyanoacetate | Morpholinium acetate (B1210297) / Morpholine | Not specified | 4-Aryl-2-aminothiophene-3-carboxylates | 25-70 | researchgate.netmdpi.com |

| Ketones | Ethyl Cyanoacetate | KF/Al₂O₃ | Solvent-free, MW irradiation | 2-Aminothiophenes | Not specified | researchgate.net |

Malononitrile (B47326) is frequently used as the active methylene component in the Gewald reaction, leading to the formation of 2-amino-3-cyanothiophenes. thieme-connect.comsciforum.net These products are valuable intermediates for further synthetic transformations due to the reactive amino and nitrile groups. researchgate.net The reaction proceeds under similar conditions to those involving cyanoacetates, often employing a base in a polar solvent. sciforum.net Green chemistry approaches have been explored, utilizing water as a solvent and ultrasound activation to drive the reaction. nih.gov

Table 2: Examples of Three-Component Gewald Reaction with Malononitrile

| Ketone Derivative | Active Methylene Compound | Catalyst/Base | Solvent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Acetophenone | Malononitrile | Ammonium acetate | Dichloromethane, 60°C (precursor step) | 2-Amino-4-phenylthiophene-3-carbonitrile | Good | sciforum.net |

| Various ketones | Malononitrile | Sodium polysulfides | Water, 70°C, Ultrasound (40 kHz) | 2-Amino-3-cyanothiophenes | 42-90 | nih.gov |

| Various ketones | Malononitrile | Triethylamine | Water, Room Temperature | 2-Amino-3-cyanothiophenes | 75-98 | nih.gov |

For less reactive ketones, such as certain alkyl aryl ketones, a two-step procedure is often more effective. arkat-usa.org This pathway first involves the formation and isolation of the α,β-unsaturated nitrile intermediate via a Knoevenagel-Cope condensation. arkat-usa.orgsciforum.net This intermediate is then subsequently reacted with elemental sulfur in the presence of a base to yield the 2-aminothiophene. arkat-usa.orgsciforum.net This stepwise approach can provide better yields and suppress the formation of byproducts. sciforum.netresearchgate.net For instance, 2-(1-phenylethylidene)malononitrile (B1594633) can be synthesized from acetophenone and malononitrile, and then cyclized with elemental sulfur and sodium bicarbonate to give the corresponding 2-aminothiophene-3-carbonitrile. sciforum.net

Three-Component Reaction Protocols

Nucleophilic Substitution Strategies for Aromatic and Heteroaromatic Intermediates

While the construction of the thiophene (B33073) ring via condensation reactions is the most prevalent route, synthetic strategies involving nucleophilic substitution on pre-existing aromatic or heteroaromatic rings represent an alternative, though less commonly cited, pathway for this specific class of compounds. In principle, a suitably substituted thiophene, such as one bearing a good leaving group (e.g., a halogen) at the 2-position, could undergo nucleophilic aromatic substitution with an amine source to install the 2-amino group. However, the direct synthesis of 4-phenylthiophen-2-amine via this method is not as extensively documented as the Gewald reaction. The synthesis of thiophene derivatives can sometimes involve copper-catalyzed arylations of nucleophiles, a method known as the Ullmann reaction, to form carbon-nitrogen bonds. diva-portal.org

Knoevenagel Condensation as a Precursor Step

The Knoevenagel condensation is a critical initial step in the mechanism of the Gewald reaction. wikipedia.orgderpharmachemica.comnjit.edu It is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to eliminate a water molecule. wikipedia.org In the context of synthesizing 4-phenylthiophen-2-amine, the reaction begins with a base, such as a weakly basic amine, abstracting a proton from the active methylene compound (e.g., ethyl cyanoacetate or malononitrile). thieme-connect.comwikipedia.org This generates a carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. thieme-connect.comchemrxiv.org The resulting intermediate then undergoes dehydration to form a stable α,β-unsaturated nitrile, such as 2-cyano-3-phenylbut-2-enoate or 2-(1-phenylethylidene)malononitrile. wikipedia.orgsciforum.net This conjugated intermediate is essential for the subsequent steps of the Gewald reaction, where sulfur adds to the structure, leading to cyclization and eventual aromatization to form the final 2-aminothiophene product. wikipedia.orgthieme-connect.comchemrxiv.org

Catalytic Methods for Thiophene Ring Formation (e.g., Palladium-Catalyzed Cross-Couplings for Aryl-Thiophene Scaffolds)

The construction of the thiophene ring and the introduction of aryl substituents, key features of 4-phenylthiophen-2-amine and its derivatives, are frequently accomplished through powerful palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form carbon-carbon bonds, enabling the direct linkage of aryl groups to the thiophene core. Among these, the Suzuki-Miyaura coupling is a prominent strategy, valued for its mild reaction conditions and tolerance of a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction typically involves the reaction of a thiophene derivative bearing a halide (e.g., bromo- or iodothiophene) with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and regioselectivity. For instance, the combination of palladium(II) acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand like SPhos is effective for the synthesis of various substituted thiophenes. nih.govsemanticscholar.org This catalytic system has been successfully employed in the synthesis of cyclopropylthiophenes, demonstrating its utility in constructing substituted thiophene frameworks. nih.govsemanticscholar.org

Research has shown that the regioselectivity of these coupling reactions can be precisely controlled. For example, in the case of di- or tri-halogenated thiophenes, the palladium catalyst can selectively activate one position over another, allowing for the stepwise introduction of different substituents. The reaction of 2,3-dibromothiophene (B118489) with various boronic acids has been shown to proceed with high regioselectivity at the C2 position when using a Pd(0) catalyst. researchgate.net

The following table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted thiophenes:

| Thiophene Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 69-93 | nih.govsemanticscholar.org |

| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Not specified | researchgate.net |

| 2-Bromo-3-octylthiophene | - | Pd(OAc)₂ | - | K₂CO₃ | DMF | 82 | researchgate.net |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods, such as direct C-H activation, have emerged as powerful tools for the arylation of thiophenes. mdpi.com This approach avoids the need for pre-functionalized thiophene starting materials, offering a more atom-economical route to aryl-thiophene scaffolds. In these reactions, a palladium catalyst facilitates the direct coupling of a C-H bond on the thiophene ring with an aryl halide. The efficiency of these transformations is highly dependent on the nature of the catalyst and the reaction conditions.

The following table provides examples of palladium-catalyzed direct C-H arylation of thiophene derivatives:

| Thiophene Substrate | Aryl Halide | Palladium Catalyst | Base | Solvent | Conversion (%) | Ref |

| 2-Butylthiophene | 4-Bromoacetophenone | [bis-(NHC)PdBr₂] complex | KOAc | DMAc | 94 | mdpi.com |

| 2-Butylthiophene | 4-Bromotoluene | [bis-(NHC)PdBr₂] complex | KOAc | DMAc | 99 | mdpi.com |

These catalytic methodologies provide a robust platform for the synthesis of a diverse array of 4-arylthiophen-2-amine derivatives, allowing for systematic modifications of the aryl substituent to explore structure-activity relationships in various applications.

Chemical Reactivity and Transformations of 4 Phenylthiophen 2 Amine

Reactivity of the Primary Aromatic Amine Group

The primary aromatic amine group (-NH₂) attached to the thiophene (B33073) ring is the principal site of reactivity in 4-Phenylthiophen-2-amine. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule. However, similar to other aromatic amines, the availability of this lone pair can be reduced by delocalization into the aromatic thiophene ring, making it less basic than typical aliphatic amines.

The reactivity of this amine group is comparable to that of ammonia (B1221849) but is influenced by the electronic effects of the thiophene and phenyl rings. It readily participates in reactions with a variety of electrophiles. For instance, it can undergo N-alkylation when treated with alkyl halides and acylation with acid chlorides or anhydrides to form the corresponding amides.

Furthermore, the amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution on the thiophene ring. This high reactivity can sometimes be a challenge, potentially leading to multiple substitutions. A common strategy to moderate this reactivity is to convert the amine to its corresponding amide, which is less activating. Primary aromatic amines are also known to react with nitrous acid at low temperatures to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

Table 1: General Reactions of the Primary Aromatic Amine Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acid Chloride (RCOCl) | Amide |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

Reactions Involving Nitrile (CN) Functionalization in Substituted Derivatives

A particularly important derivative of the title compound is 2-amino-4-phenylthiophene-3-carbonitrile. In this molecule, the presence of a nitrile (CN) group adjacent to the primary amine offers a second reactive site, enabling a multitude of subsequent transformations. This bifunctionality is crucial for the synthesis of condensed heterocyclic systems. The nitrile group, being an electrophilic center, can undergo addition reactions, particularly with nucleophiles, and is a key precursor in the formation of other nitrogen-containing heterocycles. The juxtaposition of the amino and cyano groups allows for facile cyclization reactions to build fused ring systems.

Cyclization Reactions and Heterocycle Annulation

The structure of 4-phenylthiophen-2-amine and its derivatives serves as a scaffold for constructing more elaborate heterocyclic systems through cyclization reactions.

The 2-aminothiophene motif is a well-established building block for creating fused heterocyclic systems like thieno[2,3-d]pyrimidines. In derivatives containing appropriate functional groups, such as a nitrile or ester at the 3-position, intramolecular cyclization or condensation with additional reagents can lead to the annulation of a new ring onto the thiophene core. For example, the reaction of 2-aminothiophene-3-carbonitriles with reagents like formaldehyde (B43269) and a primary amine under Mannich conditions can yield hexahydrothieno[2,3-d]pyrimidines.

The nitrile group in 2-amino-4-phenylthiophene-3-carbonitrile is an excellent precursor for the formation of a tetrazole ring. The reaction of this cyano-substituted derivative with sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), results in a [2+3] cycloaddition to form the corresponding 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine. Tetrazoles are recognized for their unique chemical properties, including a high nitrogen content and good stability, making them valuable in various fields of chemistry.

Table 2: Synthesis of a Tetrazole Derivative

| Starting Material | Reagents | Product |

|---|

Schiff Base Condensation Reactions

The primary amine group of 4-phenylthiophen-2-amine can react with carbonyl compounds to form imines, also known as Schiff bases.

In a characteristic reaction of primary amines, 4-phenylthiophen-2-amine undergoes condensation with aldehydes or ketones. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), which is the defining feature of an imine or Schiff base. The formation of these imine linkages is a widely used transformation in organic synthesis to create new C-N bonds and to prepare ligands for coordination chemistry or intermediates for further synthetic steps.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4-Phenylthiophen-2-amine, distinct signals corresponding to the amine, thiophene (B33073) ring, and phenyl ring protons are expected. The amino (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The protons on the thiophene ring are expected to appear as two distinct signals, likely singlets or narrow doublets, due to their unique electronic environments. The five protons of the phenyl group would generate a more complex multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Phenylthiophen-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | 2H |

| H-3 (Thiophene) | ~6.2 | Singlet | 1H |

| H-5 (Thiophene) | ~6.8 | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Phenylthiophen-2-amine, ten distinct carbon signals are anticipated. The spectrum would show four signals for the thiophene ring carbons and six for the phenyl ring carbons, although some phenyl carbon signals might overlap. The carbon atom bonded to the amino group (C-2) and the carbon bonded to the phenyl group (C-4) on the thiophene ring would be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-Phenylthiophen-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiophene, C-NH₂) | 150 - 160 |

| C-3 (Thiophene, CH) | 95 - 105 |

| C-4 (Thiophene, C-Ph) | 135 - 145 |

| C-5 (Thiophene, CH) | 110 - 120 |

| C-ipso (Phenyl) | 130 - 140 |

Note: Predicted values are based on typical chemical shifts for substituted thiophenes and benzenes.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, providing valuable information about the functional groups present.

The FT-IR spectrum of 4-Phenylthiophen-2-amine is characterized by absorption bands corresponding to its primary amine and aromatic ring structures. The primary amine group is expected to show a pair of medium-intensity peaks corresponding to asymmetric and symmetric N-H stretching vibrations. Aromatic C-H stretching and C=C ring stretching vibrations from both the thiophene and phenyl rings are also prominent features.

Table 3: Expected FT-IR Absorption Bands for 4-Phenylthiophen-2-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl & Thiophene | 3000 - 3100 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C=C Ring Stretch | Phenyl & Thiophene | 1400 - 1600 |

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For 4-Phenylthiophen-2-amine, the symmetric stretching vibrations of the phenyl and thiophene rings are expected to be particularly intense. The C-S bond within the thiophene ring also gives rise to a characteristic Raman band.

Table 4: Expected Raman Shifts for 4-Phenylthiophen-2-amine

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl & Thiophene | 3000 - 3100 |

| Symmetric Ring Breathing | Phenyl & Thiophene | 990 - 1010 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 4-Phenylthiophen-2-amine is dictated by its conjugated system, which includes the phenyl ring, the thiophene ring, and the amino group. The lone pair of electrons on the nitrogen atom of the amino group acts as an auxochrome, interacting with the π-electron system of the aromatic rings (chromophores). This interaction is expected to result in two main types of electronic transitions: high-energy π → π* transitions associated with the conjugated aromatic system and lower-energy n → π* transitions involving the non-bonding electrons of the nitrogen atom. The extended conjugation between the phenyl and thiophene rings is expected to shift the absorption maxima (λmax) to longer wavelengths compared to benzene or thiophene alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 4-Phenylthiophen-2-amine (C₁₀H₉NS), the molecular weight is approximately 175.25 g/mol . The molecular ion peak (M⁺) in an MS spectrum would appear at an m/z corresponding to this mass.

The fragmentation pattern provides a fingerprint of the molecule's structure. Based on established fragmentation rules for aromatic amines and thiophene derivatives, several characteristic cleavages can be predicted libretexts.orgmiamioh.edu:

α-Cleavage: The bond adjacent to the amine nitrogen can cleave, though loss of a hydrogen radical (M-1) is also common for primary aromatic amines. miamioh.edu

Ring Fragmentation: The thiophene ring can undergo cleavage, potentially losing fragments like C₂H₂S or CS.

Loss of Amine Group: Cleavage of the C-N bond can result in the loss of ·NH₂ (M-16).

Phenyl and Thiophene Fragments: Peaks corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and thiophene-related fragments would also be expected.

In electrospray ionization (ESI-MS), protonation of the amine group is common, leading to a prominent [M+H]⁺ ion. Subsequent fragmentation in tandem MS (MS/MS) might involve the loss of ammonia (B1221849) (NH₃) from the protonated precursor ion, a known fragmentation pathway for some phenethylamine derivatives. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for 4-Phenylthiophen-2-amine

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₁₀H₉NS]⁺ | Molecular Ion (M⁺) | 175 |

| [C₁₀H₈NS]⁺ | Loss of H· radical | 174 |

| [C₁₀H₉N]⁺ | Loss of S | 143 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₄H₄S]⁺ | Thiophene cation | 84 |

Note: These are predicted fragments based on general fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For 4-Phenylthiophen-2-amine, HRMS would be used to confirm that the experimentally measured exact mass of the molecular ion matches the theoretical exact mass of C₁₀H₉NS (175.0456), thereby distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Theoretical and Computational Investigations

Electron Density Analysis Techniques

Analysis of the electron density, ρ(r), provides fundamental insights into chemical bonding and molecular structure. Techniques such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to interpret this density.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs in a molecule. rsc.orgtandfonline.com ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds or lone pairs, while a value around 0.5 suggests electron-gas-like behavior, characteristic of metallic bonding. tandfonline.com

An ELF analysis of 4-Phenylthiophen-2-amine would reveal distinct basins of attraction. There would be basins corresponding to the covalent C-C and C-H bonds in the phenyl and thiophene (B33073) rings, the C-S bonds, the C-N bond, and the N-H bonds of the amine group. Additionally, localization basins corresponding to the lone pair electrons on the nitrogen and sulfur atoms would be identified. researchgate.net This provides a "faithful visualization of VSEPR theory in action". rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, analyzes the topology of the electron density to define atoms, chemical bonds, and their properties. rsc.org This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond.

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of the interaction. For 4-Phenylthiophen-2-amine, an AIM analysis would identify BCPs for all covalent bonds. The values of ρ(r) and ∇²ρ(r) at these points would allow for the classification of bonds (e.g., distinguishing the aromatic C-C bonds from the C-S and C-N bonds).

Table 2: Illustrative AIM Analysis Data for Selected Bonds in 4-Phenylthiophen-2-amine Note: The following values are hypothetical examples to illustrate the format of typical computational output, as specific literature data was not found.

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Bond Character |

|---|---|---|---|

| C-S (thiophene) | ~0.15 | > 0 | Polar Covalent |

| C-N (amine) | ~0.25 | < 0 | Polar Covalent |

| C=C (thiophene) | ~0.30 | < 0 | Covalent (shared) |

| C-C (phenyl) | ~0.28 | < 0 | Covalent (shared) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular conformations and dynamics.

MD simulations can be used to explore the conformational landscape of flexible molecules. For 4-Phenylthiophen-2-amine, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the thiophene ring. An MD simulation would sample the potential energy surface associated with this rotation, identifying low-energy conformers (stable shapes) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and properties. Such studies would reveal the preferred dihedral angle between the two rings and the energetic cost of rotating them out of this preferred orientation.

Computational Studies of Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. youtube.com This shift in the absorption spectrum is due to differential solvation of the ground and excited electronic states of the molecule. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), can predict and explain these spectral shifts. nih.govmdpi.com

For 4-Phenylthiophen-2-amine, the key electronic transition would likely be a π→π* transition with some degree of intramolecular charge transfer (ICT) character, influenced by the amine and thiophene moieties. Computational studies would calculate the wavelength of maximum absorption (λ_max) in a vacuum and in a series of solvents with varying dielectric constants. A comparison of these calculated values with experimental data helps validate the computational model and provides insight into the nature of the excited state. mdpi.comresearchgate.net

Table 3: Illustrative Solvatochromism Data for 4-Phenylthiophen-2-amine Note: The following values are hypothetical examples to illustrate the format of typical computational output, as specific literature data was not found.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) | Experimental λ_max (nm) | Solvatochromic Shift (Δλ) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 310 | (not available) | Reference |

| Dichloromethane | 8.93 | 318 | (not available) | +8 nm |

| Ethanol | 24.55 | 325 | (not available) | +15 nm |

| Acetonitrile | 37.50 | 328 | (not available) | +18 nm |

Synthesis and Characterization of Advanced Derivatives and Analogs

Substituted 2-Amino-4-phenylthiophene-3-carbonitrile Derivativesacs.orgtubitak.gov.tr

The synthesis of 2-amino-4-phenylthiophene-3-carbonitrile derivatives is a significant area of research, primarily utilizing the Gewald reaction and its modifications. sciforum.netmdpi.com This multicomponent reaction is a versatile method for the preparation of highly functionalized 2-aminothiophenes. sciforum.net

A common approach involves a stepwise Gewald reaction starting from aryl methyl ketones. tubitak.gov.tr The process begins with the Knoevenagel condensation of an aryl methyl ketone with malononitrile (B47326) to yield the corresponding crotonitrile intermediate. tubitak.gov.tr Subsequent allylic bromination of the crotonitrile's methyl group, followed by cyclization with sodium hydrosulfide (B80085) (NaSH), affords the desired 3,4-disubstituted-2-aminothiophenes in high yields. tubitak.gov.tr

An alternative, modified Gewald reaction employs the Knoevenagel condensation between acetophenone (B1666503) derivatives, malononitrile, and elemental sulfur. sciforum.net This is followed by the Gewald condensation to produce the 2-amino-4-phenylthiophene-3-carbonitrile derivatives. sciforum.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR. sciforum.net For instance, the 1H-NMR spectrum of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) shows a characteristic signal for the amino group (NH2) protons and another for the hydrogen atom at the 5-position of the thiophene (B33073) ring. sciforum.net

These synthetic strategies provide a facile route to a variety of substituted 2-aminothiophenes, which are valuable precursors for the synthesis of other heterocyclic compounds. tubitak.gov.trsciforum.net

Table 1: Synthesis of Substituted 2-Amino-4-phenylthiophene-3-carbonitrile Derivatives via Stepwise Gewald Reaction tubitak.gov.tr

| Starting Material (Aryl Methyl Ketone) | Intermediate (Crotonitrile) | Final Product (2-Aminothiophene) | Yield (%) |

|---|---|---|---|

| Acetophenone | 2-(1-Phenyl-ethylidene)-malononitrile | 2-Amino-3-cyano-4-phenylthiophene | 79 (crotonitrile) |

| α-Naphthyl methyl ketone | 2-(1-α-Naphthyl-ethylidene)-malononitrile | 2-Amino-3-cyano-4-(α-naphthyl)thiophene | - |

| β-Naphthyl methyl ketone | 2-(1-β-Naphthyl-ethylidene)-malononitrile | 2-Amino-3-cyano-4-(β-naphthyl)thiophene | - |

| 4-Methoxyacetophenone | 2-(1-(4-Methoxyphenyl)-ethylidene)-malononitrile | 2-Amino-3-cyano-4-(4-methoxyphenyl)thiophene | - |

Note: Yields for the final products were reported to be high, ranging from 74% to 85% from the bromocrotonitrile intermediate. tubitak.gov.tr

Incorporation of Halogenated Phenyl Substituentssciforum.netmdpi.com

The incorporation of halogenated phenyl substituents onto the 2-aminothiophene scaffold has been achieved through the Gewald three-component reaction (G-3CR). acs.org This method allows for the synthesis of compounds such as 2-hydroxy-4-(4-fluorophenyl)thiophene-3-carbonitrile and its 4-bromophenyl analog. acs.org

The synthesis commences with the reaction of a para-substituted acetophenone (e.g., p-fluoroacetophenone or p-bromoacetophenone) with methyl cyanoacetate (B8463686) and elemental sulfur. acs.org This initial step produces the corresponding 4-phenyl substituted thiophene ring with high yields. acs.org Subsequently, a rearrangement reaction in the presence of a base like sodium ethoxide yields the final 2-hydroxy-4-(halogenated phenyl)thiophene-3-carbonitrile derivatives. acs.org

These halogenated derivatives are of interest as they can serve as precursors for further functionalization, including radiolabeling for imaging applications. For example, a boronate pinacol (B44631) ester derivative has been used for copper-mediated 18F-fluorination, demonstrating the utility of these halogenated scaffolds in medicinal chemistry. acs.org

Table 2: Synthesis of Halogenated Phenyl Substituted Thiophene Derivatives acs.org

| R-group on Acetophenone | Intermediate Thiophene | Final Product | Overall Yield (%) |

|---|---|---|---|

| F | Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | 2-Hydroxy-4-(4-fluorophenyl)thiophene-3-carbonitrile | 92 (Intermediate) |

Note: The yields for the final rearrangement step were reported as 30% and 52% for the fluoro and bromo derivatives, respectively. acs.org

Azo-Phenylthiophene Derivatives for Optoelectronic Applicationsmdpi.com

Azo-phenylthiophene derivatives have been synthesized and investigated for their linear and nonlinear optical (NLO) properties, highlighting their potential in optoelectronic applications. acs.org These compounds typically feature a donor-acceptor (D-π-A) or donor-π-donor (D-π-D) structure, where the phenylthiophene moiety acts as part of the conjugated π-system. acs.org

An example of such a derivative is (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-((5-phenylthiophen-2-yl)methylene)aniline, which constitutes a D-π-A system. acs.org Another related compound is N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline, representing a D-π-D system. acs.org The synthesis of these molecules allows for the tuning of their optical properties by modifying the donor and acceptor groups attached to the azobenzene (B91143) moiety. acs.org

Thin films of these materials can be prepared using techniques like physical vapor deposition (PVD) and spin-coating. acs.org Studies on these films have revealed significant third-order nonlinear optical susceptibility (χ(3)) values, which are crucial for applications in quantum optics. acs.org The comprehensive investigation of their absorbance, photoluminescence, and decay times further supports their potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

N-Acetylated Derivativesmdpi.com

The synthesis of N-acetylated derivatives of aminothiophenes can be approached through various synthetic routes, often involving the acetylation of an amino group attached to a phenyl ring, which is part of a larger molecular scaffold.

One synthetic strategy involves the protection of a diamine, followed by acylation and deprotection. For instance, p-phenylenediamine (B122844) can be mono-protected with a tert-butyloxycarbonyl (BOC) group. nih.gov The remaining free amino group can then be reacted with an acyl chloride to form an amide linkage. Subsequent removal of the BOC protecting group with an acid yields the N-acetylated product. nih.gov

In a different context, the synthesis of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide was achieved through a Claisen-Schmidt type condensation. mdpi.com This reaction involved a 2-(N-acetyl)acetophenone derivative, demonstrating a method to incorporate an N-acetylated phenyl group into a more complex heterocyclic system. mdpi.com

Another relevant synthesis is that of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com This compound is prepared by treating 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine. mdpi.com While this example is a sulfonamide rather than a simple acetamide, it illustrates the reaction of an aminoacetophenone to form a stable N-substituted derivative.

Thiocyanated and Carboxamide Functionalized Derivativesmdpi.com

The functionalization of the 4-phenylthiophen-2-amine core with thiocyanate (B1210189) and carboxamide groups opens avenues for creating derivatives with diverse chemical properties and potential applications.

Thiocyanated Derivatives:

Organic thiocyanates (RSCN) are valuable synthetic intermediates. researchgate.net The introduction of a thiocyanate group onto an aromatic ring can be achieved through various methods, including the reaction of diazonium salts with thiocyanate salts or the direct thiocyanation of arenes using a Lewis acid catalyst. researchgate.net These methods allow for the regioselective installation of the SCN group, which can then be further transformed into other sulfur-containing functionalities. researchgate.net

Carboxamide Functionalized Derivatives:

The synthesis of thiophene carboxamide derivatives is a well-established field. One common method involves the reaction of a thiophene carboxylic acid with an amine in the presence of a coupling agent or after conversion to an acyl chloride. For example, 5-bromothiophene-2-carboxylic acid can be converted to its acyl chloride using thionyl chloride, which then reacts with an appropriate amine to form the desired carboxamide. mdpi.com

Another synthetic approach involves the cyclization of functionalized thiocarbamoyl compounds with α-halogenated reagents. nih.gov This strategy has been used to prepare thiophene-2-carboxamide derivatives with various substituents at the 3- and 4-positions of the thiophene ring. nih.gov Furthermore, complex thiophene carboxamides, such as 4-amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide, have been synthesized, demonstrating the versatility of these synthetic routes. nih.gov

Table 3: Examples of Synthesized Thiophene Carboxamide Derivatives

| Compound Name | Synthetic Precursors | Reference |

|---|---|---|

| 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide | 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | nih.gov |

| 4-Arylazo-3-hydroxy-thiophene-2-carboxamide derivatives | N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl compounds | nih.gov |

| 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | 5-Bromothiophene-2-carbonyl chloride and 2-aminothiazole | mdpi.com |

Advanced Materials Science Applications Non Biological

Precursors for Organic Electronic Materials

No research was identified that specifically documents the synthesis or electronic properties of polymers derived directly from 4-Phenylthiophen-2-amine for use in organic electronic materials. General literature on polythiophenes exists, but lacks specific data on this monomer.

Building Blocks for Covalent Organic Frameworks (COFs)

No studies were found that utilize 4-Phenylthiophen-2-amine as an amine linker in the synthesis of Covalent Organic Frameworks (COFs). While thiophene-based and amine-linked COFs are a broad area of research, the use of this specific compound has not been reported.

Applications in Gas Storage and Separation

As no COFs have been reported using 4-Phenylthiophen-2-amine as a building block, there is no corresponding data on their application in gas storage and separation.

Potential in Catalysis and Sensing Technologies

There is no available research on the catalytic or sensing applications of COFs synthesized from 4-Phenylthiophen-2-amine.

Component in Electrochromic Materials

No literature was found describing the use of 4-Phenylthiophen-2-amine or its direct polymers in the development of electrochromic materials. Research in this area tends to focus on more complex, star-shaped molecules containing thiophene (B33073) and amine groups.

Organic Sensitizers in Photovoltaic Systems

The use of 4-Phenylthiophen-2-amine as a primary component (e.g., as an electron donor) in organic sensitizers for dye-sensitized solar cells or other photovoltaic systems has not been documented in the available scientific literature.

Q & A

Q. What are the standard synthetic routes and characterization protocols for 4-Phenylthiophen-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiazole derivatives can be synthesized via cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis . A representative method includes reacting substituted phenylthioamides with brominated intermediates in ethanol under reflux, yielding 4-Phenylthiophen-2-amine derivatives with reported yields of 7–24% . Characterization requires:

- H/C NMR : Assign peaks using coupling constants and integration ratios, focusing on aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.0–6.0 ppm) .

- Elemental analysis : Verify C, H, N percentages against theoretical values to confirm purity .

- Melting point determination : Compare observed values (e.g., 149–218°C) with literature to assess consistency .

Q. How can researchers confirm structural purity and avoid common synthesis artifacts?

- Chromatographic techniques : Use TLC (e.g., silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and isolate pure fractions .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and rule out side products like over-alkylated or oxidized species .

- Recrystallization : Purify crude products using ethanol or methanol to remove unreacted starting materials .

Advanced Research Questions

Q. How can low synthetic yields (<25%) in 4-Phenylthiophen-2-amine preparations be systematically improved?

Low yields often stem from steric hindrance or competing side reactions. Methodological optimizations include:

- Catalyst screening : Test palladium or copper catalysts to enhance cyclization efficiency .

- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .

- Temperature control : Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .

Q. What strategies resolve contradictions in NMR data assignments for thiophene-amine derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings, especially for aromatic and amine protons .

- Comparative analysis : Cross-check spectral data with structurally analogous compounds (e.g., 4-(4-fluorophenoxy)phenylthiazol-2-amine derivatives) to validate peak assignments .

- Dynamic NMR : Investigate rotational barriers in amine groups if temperature-dependent splitting is observed .

Q. How can crystallographic refinement tools like SHELXL improve structural determination of 4-Phenylthiophen-2-amine derivatives?

- High-resolution data : Collect diffraction data at <1.0 Å resolution to model disorder or twinning, common in aromatic systems .

- Twin refinement : Use SHELXL’s TWIN/BASF commands to address pseudo-merohedral twinning in crystals with multiple phenyl groups .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···S) to refine thermal displacement parameters .

Q. What computational approaches enhance synthesis planning and property prediction for this compound?

- Retrosynthesis AI : Tools like BenchChem’s AI-powered platform propose routes using Reaxys or Pistachio databases, prioritizing steps with high atom economy .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination) by mapping Fukui indices .

- Solubility modeling : Use COSMO-RS to screen solvents for recrystallization based on Hansen solubility parameters .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported biological activity or physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.